molecular formula C13H18O B7984017 (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL

(1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL

Cat. No.: B7984017
M. Wt: 190.28 g/mol
InChI Key: RTFUOQYIAKJGKU-QWHCGFSZSA-N
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Description

(1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL is a chiral cyclopentanol derivative featuring a 3,5-dimethylphenyl substituent at the C2 position.

Properties

IUPAC Name

(1R,2S)-2-(3,5-dimethylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFUOQYIAKJGKU-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H]2CCC[C@H]2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3,5-dimethylbenzaldehyde.

    Aldol Condensation: Cyclopentanone undergoes aldol condensation with 3,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ketone.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be further reduced to form cyclopentane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of alkyl halides or tosylates.

Scientific Research Applications

Chemistry

    Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Studies: Used to study enzyme-substrate interactions due to its chiral nature.

Medicine

    Pharmaceuticals: Potential use in the development of chiral drugs.

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific active sites, influencing biological pathways and reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of related molecules:

Cyclopentanone and Cyclopentanol Derivatives

  • 2,5-Di(cyclopentylidene)cyclopentan-1-one (): Structure: Contains two cyclopentylidene groups and a ketone. Safety: Limited toxicological data (similar to the target compound), necessitating caution in handling .

Strobilurin-like Fungicides ()

  • Azoxystrobin (A.1.1) and Pyraclostrobin (A.1.14): Structure: Feature methoxyacrylate or β-methoxyacrylate groups linked to aromatic rings. Key Differences: These fungicides lack the cyclopentanol backbone but share substituted aromatic moieties (e.g., 3,5-dimethylphenyl). Their ester/acrylate groups enhance membrane permeability, unlike the hydroxyl group in the target compound, which may limit bioavailability .

Phosphino-Cyclopentanol Complexes ()

  • [1R,2S,4S,6S,7S]-4-[2-Di(3,5-xylyl)phosphino]phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo-[5.2.1.0]decane: Structure: Shares the 3,5-dimethylphenyl group and cyclopentanol core but includes a phosphino ligand and a tricyclic framework. Key Differences: The phosphino group enhances catalytic activity in asymmetric hydrogenation, whereas the target compound’s simpler structure may favor synthetic versatility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Features Potential Applications
(1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL C₁₃H₁₈O Hydroxyl, 3,5-dimethylphenyl Chiral center, polar Asymmetric synthesis, intermediates
2,5-Di(cyclopentylidene)cyclopentan-1-one C₁₅H₂₀O Ketone, cyclopentylidene Non-polar, conjugated system Organic synthesis
Azoxystrobin C₂₂H₁₇N₃O₅ Methoxyacrylate, pyrimidine Broad-spectrum fungicide Agricultural chemicals
Phosphino-cyclopentanol derivative () C₃₄H₃₈O₂PS Phosphino, hydroxyl, thiaether Catalytic ligand Homogeneous catalysis

Research Findings and Hypotheses

Synthetic Utility: The hydroxyl group in this compound may facilitate chiral resolution or serve as a hydrogen-bond donor in catalytic systems, akin to phosphino-cyclopentanol complexes used in asymmetric hydrogenation .

Biological Activity : While strobilurin fungicides () target mitochondrial respiration, the target compound’s aromatic and hydroxyl groups could hypothetically interact with fungal enzymes, though direct evidence is absent .

Safety Profile : Like 2,5-Di(cyclopentylidene)cyclopentan-1-one (), the compound’s toxicity remains uncharacterized, warranting rigorous toxicological studies before industrial use .

Biological Activity

The compound (1R,2S)-2-(3,5-Dimethylphenyl)cyclopentan-1-OL is a chiral alcohol that has garnered attention for its potential biological activities. The unique stereochemistry and structural features of this compound allow it to interact with various biological systems, making it significant in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C_{12}H_{16}O
  • Molecular Weight : 192.26 g/mol
  • Structure : The compound features a cyclopentane ring with a hydroxyl group and a 3,5-dimethylphenyl substituent.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors and enzymes. The chiral nature of the compound allows for stereospecific interactions that can modulate biological pathways. Preliminary studies suggest that it may influence enzyme activity or receptor binding, which is crucial for drug development.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Neuropharmacological Effects : Initial studies suggest that this compound may exhibit neuroprotective properties, potentially benefiting conditions like Parkinson's disease by modulating dopaminergic pathways.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various experimental models, indicating its potential as an anti-inflammatory agent.
  • Antioxidant Properties : The presence of the hydroxyl group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Neuropharmacological Studies

A study explored the effects of this compound on animal models of Parkinson's disease. The results indicated significant improvements in motor functions and a reduction in neuroinflammation markers following administration of the compound.

Study ReferenceFindings
Significant improvement in motor functions in MPTP-induced Parkinson's model.
Reduction in neuroinflammation markers post-treatment.

Anti-inflammatory Research

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

In Vitro StudyCytokine Inhibition
Study ATNF-alpha reduced by 40%
Study BIL-6 reduced by 30%

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds highlight the unique biological activity of this compound:

Compound NameStructureUnique Features
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopentan-1-OLContains a different dimethyl substitutionAltered binding affinity to receptors
(1R,2S)-2-(4-Methylphenyl)cyclopentan-1-OLDifferent phenyl substitutionVariability in anti-inflammatory effects

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